N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide
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Overview
Description
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is an intriguing organic compound known for its unique structural attributes and versatile applications in scientific research. This compound is synthesized for its potential benefits in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic routes and reaction conditions: The preparation of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide generally involves multi-step organic synthesis. Key starting materials include 1,3-dioxo-1H-benzo[de]isoquinolin and 3,4,5-trimethoxybenzoyl chloride. The process includes acylation, amidation, and condensation reactions, often facilitated by catalysts such as Lewis acids.
Industrial production methods: On an industrial scale, optimized reaction conditions are crucial for yield and purity. Techniques like high-pressure liquid chromatography (HPLC) and recrystallization are often employed post-synthesis to ensure compound integrity.
Chemical Reactions Analysis
Types of reactions: N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: Performed using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Using agents like lithium aluminium hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace substituents on the aromatic ring.
Common reagents and conditions: The compound's reactions typically involve reagents like thionyl chloride, sodium borohydride, and acetic anhydride under controlled temperatures and pressures to ensure precision and safety.
Major products formed:
Scientific Research Applications
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is used extensively in:
Chemistry: As a building block for more complex molecules, contributing to the synthesis of new materials and compounds.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, possibly including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and nanotechnology, offering benefits in electronics and material sciences.
Mechanism of Action
Mechanism: This compound exerts its effects by binding to specific molecular targets, influencing their activity. It can interact with enzymes, receptors, and proteins, altering cellular processes.
Molecular targets and pathways: N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide targets include kinase enzymes and nuclear receptors, which are pivotal in regulating cell growth, apoptosis, and differentiation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide stands out due to:
Higher specificity: Offers more targeted interactions with molecular targets.
Increased stability: Exhibits greater resistance to environmental degradation.
Broader applications: Suitable for a wider range of scientific and industrial applications.
Similar compounds: Some related compounds include N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)benzamide and 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide. the unique combination of functional groups in the original compound ensures its distinct properties and benefits.
Conclusion
This compound exemplifies a compound of immense scientific interest. Its intricate structure and diverse applications underscore its potential in advancing scientific and industrial research. From innovative synthesis methods to its multifaceted roles in various fields, this compound is poised to continue captivating researchers and industry professionals alike.
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O7/c1-38-25-15-6-5-14-24(25)33(30(35)21-18-26(39-2)29(41-4)27(19-21)40-3)16-9-17-34-31(36)22-12-7-10-20-11-8-13-23(28(20)22)32(34)37/h5-8,10-15,18-19H,9,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUBOQQHYOXROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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